Lipiferolide

Vue d'ensemble

Description

Lipiferolide Description

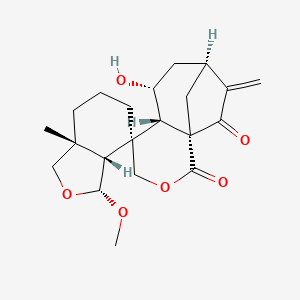

Lipiferolide is a compound that has been isolated from the leaves of Liriodendron tulipifera and exhibits significant biological activity. It has been identified as an inhibitor of farnesyl protein transferase (FPTase), an enzyme involved in the post-translational modification of proteins, which is a critical step in the signaling pathways of various cellular processes, including those related to cancer cell growth. The inhibition of FPTase by lipiferolide has been shown to result in the suppression of tumor cell growth, indicating its potential as an anti-cancer agent .

Synthesis Analysis

While the specific synthesis of lipiferolide is not detailed in the provided papers, the general synthesis of related lipid compounds often involves complex organic reactions. For instance, macrocyclic phospholipids have been synthesized using high-temperature Glaser oxidation as a key step . This process may share similarities with the synthesis of lipiferolide, as both involve the formation of lipid structures with potential biological activity.

Molecular Structure Analysis

The molecular structure of lipiferolide is not explicitly described in the provided papers. However, the structure of lipid molecules is generally characterized by a hydrophobic tail and a hydrophilic head, which allows them to form membranes and other structures within cells. The molecular structure of lipids can greatly influence their function, as seen in the case of ether lipids, which have unique physico-chemical properties and roles in cellular functions .

Chemical Reactions Analysis

Lipiferolide's chemical reactions, particularly its interaction with FPTase, involve the inhibition of the enzyme's activity. This interaction is dose-dependent and leads to the suppression of tumor cell growth . The chemical properties of lipids, such as their solubility and reactivity, are often defined by their physical properties rather than a common chemical structure, which makes them diverse in their chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of lipids, including lipiferolide, are crucial for their biological functions. Lipids are generally insoluble in water and can be extracted from cells using nonpolar organic solvents . The physicochemical properties of lipids, such as those found in apolipoprotein(a) and lipoprotein(a-), are determined by techniques like circular dichroism and viscometry, which reveal their structural characteristics and interactions with solvents . The unique nonphosphorylated lipid A from Rhizobium leguminosarum provides an example of how the structure of lipid molecules can vary significantly, with implications for their function and interaction with other cellular components .

Applications De Recherche Scientifique

-

Scientific Field: Drug Delivery

- Application Summary : Solid lipids, a category that Lipiferolide may fall under, have significant importance in drug targeting and controlled drug delivery .

- Methods of Application : Solid lipids can act as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

- Results or Outcomes : The use of solid lipids can enhance the delivery and effectiveness of various drugs .

-

Scientific Field: Food Industry

- Application Summary : Lipids have many applications in the food industry .

- Methods of Application : They can be used in various ways, such as in the production of certain types of food or as additives to improve the texture or taste of food .

- Results or Outcomes : The use of lipids in the food industry can enhance the quality and appeal of various food products .

-

Scientific Field: Nanotechnology

- Application Summary : Lipids also have applications in nanotechnology .

- Methods of Application : They can be used in the creation of nanostructures or in the development of nanotechnology-based solutions .

- Results or Outcomes : The use of lipids in nanotechnology can contribute to advancements in this field .

-

Scientific Field: Drug Delivery

- Application Summary : Solid lipids, a category that Lipiferolide may fall under, have significant importance in drug targeting and controlled drug delivery .

- Methods of Application : Solid lipids can act as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

- Results or Outcomes : The use of solid lipids can enhance the delivery and effectiveness of various drugs .

-

Scientific Field: Food Industry

- Application Summary : Lipids have many applications in the food industry .

- Methods of Application : They can be used in various ways, such as in the production of certain types of food or as additives to improve the texture or taste of food .

- Results or Outcomes : The use of lipids in the food industry can enhance the quality and appeal of various food products .

-

Scientific Field: Nanotechnology

- Application Summary : Lipids also have applications in nanotechnology .

- Methods of Application : They can be used in the creation of nanostructures or in the development of nanotechnology-based solutions .

- Results or Outcomes : The use of lipids in nanotechnology can contribute to advancements in this field .

Safety And Hazards

Propriétés

IUPAC Name |

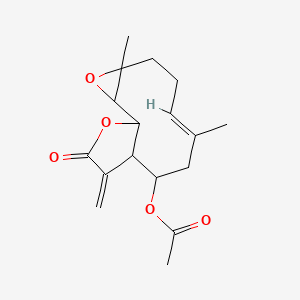

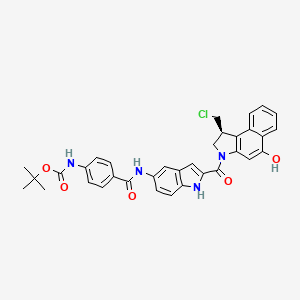

[(7E)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYJJNFWFYUXSS-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetoxyparthenolide | |

CAS RN |

41059-80-7 | |

| Record name | LIPIFEROLIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

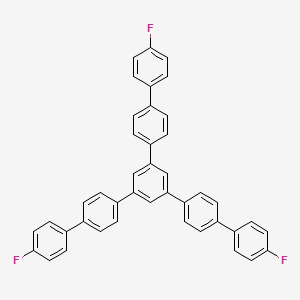

![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)